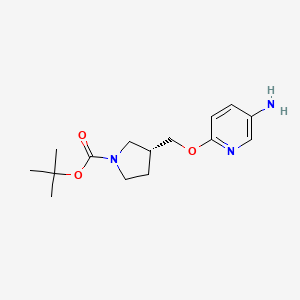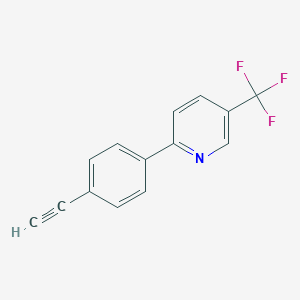
tert-Butyl 4-bromobenzyl(4,4-dimethylcyclohexyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 4-bromobenzyl(4,4-dimethylcyclohexyl)carbamate: is a synthetic organic compound characterized by its complex structure, which includes a tert-butyl group, a bromobenzyl group, and a dimethylcyclohexyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-bromobenzyl(4,4-dimethylcyclohexyl)carbamate typically involves the reaction of di-tert-butyl dicarbonate with 4-bromobenzylamine hydrochloride. The reaction is carried out in the presence of triethylamine and chloroform, followed by dilution with dichloromethane and washing with aqueous citric acid and brine. The organic phase is then dried over anhydrous magnesium sulfate and evaporated to yield the desired product .
Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes with optimizations for large-scale production, such as the use of continuous flow reactors and automated purification systems to enhance yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: tert-Butyl 4-bromobenzyl(4,4-dimethylcyclohexyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the benzyl group can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions, altering its functional groups.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzyl derivatives, while oxidation and reduction reactions can lead to the formation of different functionalized carbamates.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, tert-Butyl 4-bromobenzyl(4,4-dimethylcyclohexyl)carbamate is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: Its ability to undergo various chemical modifications makes it a versatile intermediate in drug synthesis .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for use in various manufacturing processes.
Wirkmechanismus
The mechanism of action of tert-Butyl 4-bromobenzyl(4,4-dimethylcyclohexyl)carbamate involves its interaction with specific molecular targets and pathways. The compound’s bromobenzyl group can participate in electrophilic aromatic substitution reactions, while the carbamate group can form hydrogen bonds with biological molecules, influencing their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
- tert-Butyl 4-bromobenzylcarbamate
- tert-Butyl N-(4-bromobutyl)carbamate
- N-(4-Bromophenyl)-3-oxobutanamide
Comparison: Compared to these similar compounds, tert-Butyl 4-bromobenzyl(4,4-dimethylcyclohexyl)carbamate is unique due to the presence of the dimethylcyclohexyl group, which imparts additional steric hindrance and influences its reactivity and stability.
Eigenschaften
IUPAC Name |
tert-butyl N-[(4-bromophenyl)methyl]-N-(4,4-dimethylcyclohexyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30BrNO2/c1-19(2,3)24-18(23)22(14-15-6-8-16(21)9-7-15)17-10-12-20(4,5)13-11-17/h6-9,17H,10-14H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROFQUCCWLJOJIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(CC1)N(CC2=CC=C(C=C2)Br)C(=O)OC(C)(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![4'-Ethynyl-[1,1'-biphenyl]-3-carboxamide](/img/structure/B8165676.png)


![4'-Formyl-3-methyl-[1,1'-biphenyl]-4-carboxamide](/img/structure/B8165692.png)
![2-(4'-Formyl-[1,1'-biphenyl]-4-yl)acetamide](/img/structure/B8165693.png)
